Imidazo[1,2-b]pyridazine-2-carbonyl chloride is sourced from various synthetic routes involving imidazo[1,2-b]pyridazines. It has garnered interest due to its potential biological activities, particularly as an inhibitor of interleukin-17A (IL-17A), which plays a critical role in inflammatory processes.
The synthesis of imidazo[1,2-b]pyridazine-2-carbonyl chloride typically involves several key steps:
For example, one method described involves reacting imidazo[1,2-b]pyridazine-2-carboxylic acid with thionyl chloride in ethanol at ambient temperature for approximately three hours, followed by purification through column chromatography .
In industrial settings, large-scale production may utilize batch or continuous flow processes optimized for yield and purity. Techniques such as microwave-assisted synthesis are also employed to enhance efficiency and scalability.
The molecular structure of imidazo[1,2-b]pyridazine-2-carbonyl chloride features a bicyclic arrangement that contributes to its chemical properties:
Key structural data include:
Imidazo[1,2-b]pyridazine-2-carbonyl chloride is involved in several chemical reactions:
Reagents commonly used include:
The major products from these reactions include various derivatives such as imidazo[1,2-b]pyridazine-2-amides and esters .
Imidazo[1,2-b]pyridazine-2-carbonyl chloride primarily acts as an inhibitor of interleukin-17A (IL-17A), targeting the IL-23/IL-17 axis involved in inflammatory diseases like psoriasis:
The compound binds to the IL-17 receptor, inhibiting the signaling pathways that lead to inflammation and tissue damage. This mechanism is crucial for developing therapies for autoimmune diseases where IL-17A plays a significant role.
Research indicates that small molecule inhibitors like this compound may provide therapeutic effects comparable to monoclonal antibodies targeting IL-17A, offering potential advantages in terms of administration and side effects.
Imidazo[1,2-b]pyridazine-2-carbonyl chloride is characterized by:
Key chemical properties include:
Imidazo[1,2-b]pyridazine-2-carbonyl chloride has diverse applications in scientific research:
The imidazo[1,2-b]pyridazine nucleus, a nitrogen-bridged bicyclic heterocycle, emerged in synthetic chemistry in the 1960s through the pioneering work of Yoneda and colleagues. Its ascent to "privileged scaffold" status in medicinal chemistry is attributed to exceptional physicochemical properties: high dipole moment (~5.0 Debye), enhanced solubility profiles, and the capacity for multipoint hydrogen bonding via its pyridazine nitrogen atoms. These properties facilitate strong, selective interactions with diverse biological targets, overcoming limitations of carbocyclic analogs [3]. The scaffold’s drug discovery trajectory accelerated significantly with the 2012 FDA approval of ponatinib (marketed as Iclusig®), a potent tyrosine kinase inhibitor for leukemia. This breakthrough validated the scaffold’s clinical translatability and spurred intensive research. Currently, gandotinib (LY2784544), a JAK2 inhibitor featuring a polysubstituted imidazo[1,2-b]pyridazine core, is in Phase II trials for myeloproliferative disorders, demonstrating the scaffold’s ongoing therapeutic relevance [3].
Table 1: Structural Advantages of Imidazo[1,2-b]pyridazine in Drug Design
Property | Impact on Drug Development | Example |
---|---|---|
High Dipole Moment | Facilitates strong electrostatic interactions with target proteins; improves binding specificity | Kinase inhibition (e.g., ponatinib) |
Pyridazine N-Atoms | Enables H-bond donation/acceptance; enhances solubility and crystallinity | Antifungal derivatives [2] |
Bicyclic Rigidity | Reduces entropic penalty upon binding; improves target affinity | TRK degraders [3] |
C-H Functionalization | Permits diverse pharmacomodulation at C2, C3, C5-C8 positions | Covalent inhibitors via C2-carbonyl chloride |
The scaffold’s synthetic versatility further underpins its privileged status. Classical routes involve condensing 3-aminopyridazines with α-halo carbonyl compounds, but modern advances enable site-selective functionalization via cross-coupling, metal-free oxidative coupling, and photoredox catalysis [5] [7]. This flexibility allows precise tuning of pharmacokinetic and pharmacodynamic properties, such as replacing benzene rings with pyridazine to reduce toxicity or improve metabolic stability [3].
Functionalization at the C2 position of imidazo[1,2-b]pyridazine is a strategic priority in medicinal chemistry due to its profound influence on binding affinity and target engagement. Unlike the electrophilic C3 position, C2 is nucleophilic but can be transformed into electrophilic handles (e.g., carbonyl chloride) for covalent drug design. The electronic density distribution within the scaffold directs substituents at C2 toward solvent-exposed or key interaction regions in target binding pockets, enabling optimized steric and electronic complementarity [3] [8].
Recent studies highlight C2’s critical role in structure-activity relationships (SAR). For example, in eumycetoma therapy, derivatives bearing C2-amide or ester groups demonstrated potent in vitro activity against Madurella mycetomatis (IC~50~ ≤ 5 μM). Compound 14d (structure undisclosed but inferred as C2-acylated) achieved an IC~50~ of 0.9 μM against M. mycetomatis – comparable to itraconazole (1.1 μM) – but with a superior selectivity index (16 vs. 0.8), underscoring C2’s role in balancing potency and safety [2]. The C2-carbonyl chloride derivative serves as a linchpin for generating such bioactive analogs via nucleophilic acyl substitution with amines, alcohols, or heterocycles.
Table 2: Therapeutic Applications of C2-Functionalized Imidazo[1,2-b]pyridazine Derivatives
C2 Functional Group | Therapeutic Application | Biological Activity | Reference |
---|---|---|---|
Amides | Antifungal Agents | IC~50~ = 0.9–5 μM vs. M. mycetomatis; Low cytotoxicity | [2] [8] |
Carbamates | Kinase Inhibitors | JAK2 inhibition (gandotinib); PI3K/mTOR inhibition | [3] [8] |
Esters | Antiviral Agents | Rhinovirus 3C protease inhibition | [3] |
Heterocycles | Anti-Inflammatory Agents | TNFα suppression; Soluble TNFα receptor stabilization | [3] |
The reactivity of the C2 position also enables diverse pharmacomodulation. Electrophilic aromatic substitution (SEAr) and transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) readily install aryl, alkyl, or heteroaryl groups, while carbonyl chloride allows rapid access to amides, ureas, and esters under mild conditions [5] [7]. This versatility makes imidazo[1,2-b]pyridazine-2-carbonyl chloride a high-value synthon for generating targeted libraries.
Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS# 914637-83-5; Mol. Formula C~7~H~4~ClN~3~O; MW 181.58 g/mol) is a chemically reactive derivative engineered for covalent inhibitor design and late-stage pharmacophore diversification. Its structure features a carbonyl chloride (–COCl) group directly appended to the electron-deficient C2 position of the bicyclic core (SMILES: O=C(Cl)C1=CN2N=CC=CC2=N1; InChIKey: NITFKJJXGOGIOZ-UHFFFAOYSA-N). This group acts as an electrophilic warhead, reacting selectively with nucleophilic residues (e.g., –OH, –NH~2~, –SH) in target proteins or with functional groups in coupling partners [1] [8].
The compound’s utility in drug discovery is multifaceted:
Table 3: Synthetic Versatility of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride
Reaction Type | Coupling Partner | Product Class | Therapeutic Application |
---|---|---|---|
Amidation | Primary/Secondary Amines | Carboxamides | Kinase Inhibitors (e.g., JAK2) |
Esterification | Alcohols/Phenols | Carboxylate Esters | Antivirals, Anti-Inflammatories |
Suzuki Coupling | Boronic Acids | C2-Aryl/Arylheterocycles | Anticancer Agents |
Urea Formation | Azides/Isocyanates | Ureas/Carbamates | Sirtuin Activators |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1